

# A Comparative Guide: Gastrin-17 Detection by ELISA and Lateral Flow Assay

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For Researchers, Scientists, and Drug Development Professionals

Gastrin-17 (G-17) is a key gastrointestinal hormone that plays a crucial role in regulating gastric acid secretion and mucosal cell growth.[1] Its measurement in serum or plasma is a valuable tool in the diagnosis and management of various gastric pathologies, including atrophic gastritis, which is a risk factor for gastric cancer.[1][2] This guide provides a comprehensive comparative analysis of two common immunoassay techniques for the quantitative determination of Gastrin-17: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Assay (LFA). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, supported by performance data and detailed experimental protocols.

# Performance Characteristics: ELISA vs. Lateral Flow Assay

The choice between an ELISA and a lateral flow assay for **Gastrin-17** detection often depends on the specific requirements of the study, such as the need for high-throughput analysis, rapid results, or high sensitivity. The following table summarizes the key quantitative performance characteristics of commercially available **Gastrin-17** ELISA kits and a representative quantitative lateral flow assay.



Performance Parameter	ELISA (Enzyme-Linked Immunosorbent Assay)	Lateral Flow Assay (LFA)
Sensitivity (Limit of Detection)	4.36 pg/mL to 14.3 pg/mL[3][4]	3.365 pg/mL
Dynamic Range	15.625 - 1000 pg/mL; 31.25 - 2000 pg/mL; 0.8 - 40 pmol/L	10 - 2200 pg/mL
Assay Time	2.5 to 3.5 hours	Approximately 35 minutes
Specificity	High, specific for amidated Gastrin-17	High specificity reported
Precision (Intra-assay %CV)	< 10%	Not explicitly stated in the reviewed literature
Precision (Inter-assay %CV)	< 12%	Not explicitly stated in the reviewed literature
Sample Type	Serum, Plasma, other biological fluids	Serum
Throughput	High (96-well plate format)	Low (single-strip format)
Instrumentation	Microplate reader required	LFA reader required for quantitative results
Ease of Use	Requires trained personnel and laboratory equipment	Simple to perform, suitable for point-of-care settings

## **Experimental Principles and Workflows**

The fundamental principles of ELISA and LFA for **Gastrin-17** detection involve antigenantibody interactions. However, their formats and execution differ significantly.

## **Gastrin-17 ELISA**

The **Gastrin-17** ELISA is typically a sandwich or competitive immunoassay performed in a 96-well microplate. In a sandwich ELISA, the wells are pre-coated with a capture antibody specific for **Gastrin-17**. The sample is added, and any **Gastrin-17** present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish



peroxidase), is then added and binds to a different epitope on the **Gastrin-17** molecule. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of **Gastrin-17** in the sample and is measured using a microplate reader.

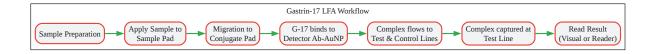


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Gastrin-17 ELISA Experimental Workflow

## **Gastrin-17 Lateral Flow Assay**

The **Gastrin-17** lateral flow assay is a rapid immunochromatographic test. A typical sandwich-format LFA strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane with a test line and a control line, and an absorbent pad. The sample is applied to the sample pad and migrates by capillary action to the conjugate pad, where it rehydrates dried detection antibodies conjugated to colored nanoparticles (e.g., gold nanoparticles). If **Gastrin-17** is present in the sample, it forms a complex with the detection antibody. This complex continues to migrate along the nitrocellulose membrane. At the test line, capture antibodies specific to **Gastrin-17** are immobilized. These capture antibodies bind the **Gastrin-17**-detection antibody complex, resulting in the accumulation of colored nanoparticles and the appearance of a visible line. The control line contains antibodies that bind the detection antibody, confirming the proper flow of the assay. The intensity of the test line, which can be quantified with a reader, is proportional to the **Gastrin-17** concentration.





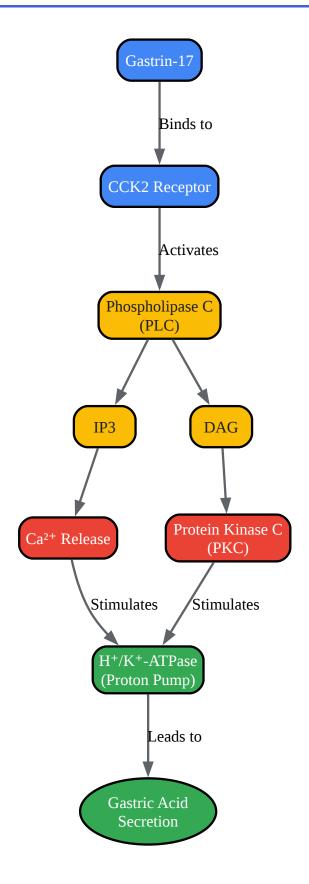
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Gastrin-17 LFA Experimental Workflow

## **Gastrin-17 Signaling Pathway**

**Gastrin-17** exerts its physiological effects primarily through the cholecystokinin B (CCK2) receptor. The binding of **Gastrin-17** to its receptor on parietal and enterochromaffin-like (ECL) cells in the stomach initiates a signaling cascade that ultimately leads to the secretion of gastric acid. This pathway is crucial for digestion and maintaining the gastric mucosal integrity. Dysregulation of this pathway is implicated in various gastrointestinal disorders.





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Gastrin-17 Signaling Pathway



# Detailed Experimental Protocols Gastrin-17 ELISA Protocol (Sandwich ELISA)

This protocol is a generalized procedure based on commercially available kits. Users should always refer to the specific instructions provided with their chosen ELISA kit.

#### Materials:

- Gastrin-17 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- · Pipettes and pipette tips
- Distilled or deionized water
- Absorbent paper

#### Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve diluting concentrated buffers and standards.
- Standard and Sample Addition: Add 100  $\mu$ L of each standard and sample into the appropriate wells of the pre-coated microplate.
- Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).
- Washing: Aspirate or decant the contents of the wells. Wash the wells 3-5 times with 1X
   Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
- Detection Antibody Addition: Add 100 μL of the diluted detection antibody to each well.
- Incubation: Cover the plate and incubate as specified (e.g., 60 minutes at 37°C).



- Washing: Repeat the washing step as described in step 4.
- Substrate Addition: Add 90 μL of TMB substrate to each well.
- Incubation: Cover the plate and incubate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color in the wells will change from blue to yellow.
- Measurement: Read the absorbance of each well at 450 nm using a microplate reader within
   15 minutes of adding the stop solution.
- Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of Gastrin-17 in the samples.

## **Gastrin-17 Lateral Flow Assay Protocol**

This protocol outlines the general steps for performing a quantitative **Gastrin-17** lateral flow assay.

#### Materials:

- Gastrin-17 Lateral Flow Assay test strips/cassettes
- Sample collection tubes
- Buffer solution (if required)
- Pipette for sample application
- · Lateral flow assay reader

#### Procedure:

 Sample Collection: Collect blood samples (serum or plasma) according to standard procedures.



- Assay Preparation: Bring the test cassette and any required buffer to room temperature.
- Sample Application: Using a pipette, apply the specified volume of the sample (e.g., 10-20 μL) to the sample well of the test cassette.
- Buffer Addition: If required by the kit, add the specified number of drops of buffer to the buffer well.
- Incubation: Allow the test to run for the time specified in the instructions (e.g., 15-20 minutes). During this time, the sample will migrate along the strip.
- Reading the Results:
  - Qualitative/Semi-quantitative: Visually inspect the test and control lines. The presence of both lines indicates a positive result, while the presence of only the control line indicates a negative result. The intensity of the test line can provide a semi-quantitative estimation.
  - Quantitative: Insert the test cassette into the lateral flow assay reader at the specified time. The reader will measure the intensity of the test line and provide a quantitative concentration of Gastrin-17.

### Conclusion

Both ELISA and lateral flow assays are valuable tools for the detection of **Gastrin-17**. ELISA offers high sensitivity and is well-suited for high-throughput quantitative analysis in a laboratory setting. In contrast, the lateral flow assay provides a rapid, user-friendly, and portable solution, making it ideal for point-of-care testing and situations where rapid results are critical. A recent head-to-head comparison in the context of atrophic gastritis diagnosis found that a lateral flow assay demonstrated comparable diagnostic specificity to ELISA. The choice of assay should be guided by the specific research or clinical question, required throughput, turnaround time, and available resources.

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